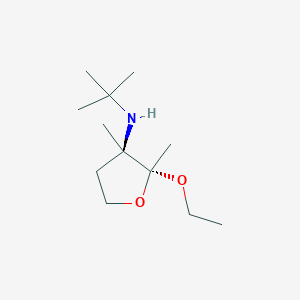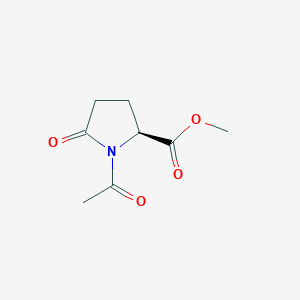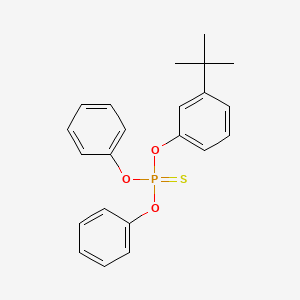
Palifermin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palifermin is a truncated human recombinant keratinocyte growth factor (KGF) produced in Escherichia coli . It stimulates the growth of cells that line the surface of the mouth and intestinal tract . It is used to reduce the frequency and duration of severe mouth sores in people with certain blood cancers .
Synthesis Analysis
Palifermin is a recombinant human keratinocyte growth factor (KGF) that is 140 residues long and is produced using E. coli . Mutations have been designed to increase the stability of FGF7 (from which Palifermin is derived) by analyzing its 3D structure and sequence of other FGFs .
Molecular Structure Analysis
Palifermin is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .
Chemical Reactions Analysis
Palifermin binds to the human keratinocyte growth factor (KGF) receptor on buccal cell surfaces . It acts as both a cell growth and survival factor by stimulating epithelial cell proliferation, differentiation, and migration around the tongue and mouth .
Physical And Chemical Properties Analysis
Palifermin is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .
Wirkmechanismus
Palifermin has been shown to protect oral and intestinal epithelia from the effects of radiation and chemotherapy . As a recombinant keratinocyte growth factor (KGF), palifermin may promote cell proliferation, reducing the severity of oral mucositis in patients in the relevant treatment groups . Agonism of fibroblast growth factor 2 may be predominantly responsible for this effect .
Safety and Hazards
Common side effects often seen in conjunction with the use of Palifermin include swelling, pain (including joint pain), increase in blood pancreas enzymes, increased blood pressure, and proteinuria . Some of the more serious side effects can include difficulty breathing, changes in cutaneous or mucous membrane appearance/feel (redness/rash, swelling, itching, change in color or thickness of tongue, changes in taste), and fever . Co-administration of Palifermin with Heparin should be avoided .
Zukünftige Richtungen
Palifermin reduces the incidence and duration of severe oral mucositis by protecting those cells and stimulating the growth of new epithelial cells to build up the mucosal barrier . It is also being studied in the prevention and treatment of oral mucositis and dysphagia (difficulty swallowing) in other types of cancer .
Eigenschaften
CAS-Nummer |
162394-19-6 |
|---|---|
Produktname |
Palifermin |
Molekularformel |
C9H11N3S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





